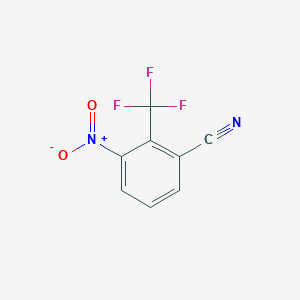

3-Nitro-2-(trifluoromethyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Nitro-2-(trifluoromethyl)benzonitrile” is an organic compound with the molecular formula C8H3F3N2O2 . It has a molecular weight of 216.12 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a nitro group (-NO2), a trifluoromethyl group (-CF3), and a nitrile group (-CN) .科学的研究の応用

Antiferromagnetic Exchange Interaction in Molecular Systems

Studies have explored the synthesis and properties of compounds related to 3-Nitro-2-(trifluoromethyl)benzonitrile, such as nitroxide-based radicals, to understand their antiferromagnetic interactions. For instance, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was aimed at studying the exchange interaction among spins placed in a triangular configuration, providing insights into molecular magnetism and potential applications in quantum computing and magnetic materials (Fujita et al., 1996).

Catalysis and Chemical Synthesis

The compound and its derivatives have been used in catalysis and organic synthesis. Research on the regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts has shown efficient pathways to synthesize nitrobenzonitriles, demonstrating the versatility of these compounds in synthetic chemistry (Smith et al., 2010).

Corrosion Inhibition

Benzonitrile derivatives, including those related to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies contribute to the development of more effective corrosion inhibitors for industrial applications, highlighting the importance of chemical modifications in enhancing performance (Chaouiki et al., 2018).

Photocatalytic Applications

The photocatalytic properties of materials can be enhanced by incorporating benzene-substituted compounds, including this compound derivatives. Such studies offer insights into designing more efficient photocatalysts for applications in environmental remediation and solar energy conversion (Zhao et al., 2019).

Environmental Chemistry

Research into the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions provides a better understanding of the environmental fate of aromatic compounds. This research is crucial for assessing the environmental impact of nitroaromatic pollutants and developing strategies for water treatment and pollution control (Vione et al., 2004).

作用機序

Target of Action

The primary targets of 3-Nitro-2-(trifluoromethyl)benzonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Biochemical Pathways

As a nitro-containing compound, it may potentially undergo reduction reactions in the body, but the specific pathways and downstream effects are currently unclear .

Pharmacokinetics

As a small molecule with a molecular weight of 21612 , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the presence of the nitro group, it may potentially act as an electrophile and react with nucleophilic sites in biological molecules . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound behaves in a biological system . For this compound, it is recommended to be stored in a sealed, dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.

特性

IUPAC Name |

3-nitro-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13(14)15/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRYAULYRGLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2769187.png)

![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)

![1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2769197.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)

![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2769206.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)